N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(15-8-5-11-23-15)21(12-13-6-3-4-10-19-13)18-20-14-7-1-2-9-16(14)24-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAQIGROEOPFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Pyridin-2-ylmethyl Intermediate: This involves the alkylation of pyridine with a suitable alkyl halide, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole and pyridin-2-ylmethyl intermediates with furan-2-carboxylic acid or its derivatives, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Characteristics
The compound's molecular formula is with a molecular weight of approximately 349.4 g/mol. Its structural features include a benzothiazole moiety, which is known for its biological activity, and a furan ring that enhances its interaction with biological targets.
Antibacterial Properties
Research has indicated that compounds containing benzothiazole and related structures exhibit antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves the inhibition of critical enzymes involved in bacterial DNA synthesis, such as dihydropteroate synthase, leading to bacterial cell death .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of benzothiazole have been synthesized and evaluated for their efficacy against various cancer cell lines. One study reported that a thiazole-pyridine hybrid displayed superior anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, indicating the compound's potential as an anticancer agent .
Case Studies
- Inhibition of DNA Gyrase : A study demonstrated that N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide effectively inhibits DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication. This inhibition leads to significant antibacterial effects against resistant strains .
- Antitumor Activity : In vitro tests showed that the compound exhibited potent cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and MCF-7 (breast cancer). The IC50 values were notably low, suggesting strong anticancer properties .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and pyridine moieties may facilitate binding to these targets, while the furan ring can participate in various chemical interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical and Physical Properties
Physical and spectral data comparisons with analogs reveal trends in stability and solubility:
Key Observations :
- The pyridinylmethyl group in the target compound may enhance solubility in polar solvents compared to purely aromatic analogs .
- Chlorine substituents (e.g., in 1.2e ) increase melting points due to stronger intermolecular interactions.
Antimicrobial Activity
- N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide (patented analog) shows antibacterial and antitubercular activity, attributed to the coumarin-benzimidazole hybrid structure .
- N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(3-chlorophenylsulfonyl)piperidine-4-carboxamide (4–10) inhibits bacterial enzymes via sulfonamide interactions .
Analgesic and Anti-inflammatory Activity
- N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)sulfonamides (e.g., compound 85 ) target cyclooxygenase (COX) isoforms, with potency influenced by electron-withdrawing substituents.
SAR Trends
Amide Linker : Furan-2-carboxamide in the target compound may enhance metabolic stability compared to aliphatic amides (e.g., propanamide in compound 11 ).
N-Substituents : Pyridinylmethyl groups improve blood-brain barrier penetration relative to bulkier substituents (e.g., naphthylpropyl in compound 14 ).
Aromatic Rings : Electron-rich furan rings (target compound) may reduce cytotoxicity compared to chlorinated benzamides (e.g., 1.2d ).
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Features
The compound features a complex molecular structure characterized by:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Pyridine ring : Enhances solubility and bioavailability.
- Furan-2-carboxamide framework : Contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing thiazole and furan rings exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to the anticancer activity of similar compounds:
| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| N-(thiazol-2-yl)benzamide | Thiazole ring | Anticancer, antibacterial | 1.61 - 48.0 |
| N-(4-methylthiazol-2-yl)carboxamide | Methyl substitution on thiazole | Anticancer | 0.20 - 2.58 |
| 5-nitrofuran derivatives | Nitro group on furan | Antimicrobial | Not specified |
The presence of the nitro group in this compound may enhance its interaction with biological macromolecules, potentially leading to increased therapeutic efficacy .
The mechanism of action for this compound is believed to involve:
- Inhibition of Cancer Cell Proliferation : Similar compounds have shown the ability to inhibit the proliferation of cancer cells through various pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells, contributing to their anticancer effects .
- Targeting Specific Enzymes or Receptors : The compound may bind to specific targets within cancer cells, modulating their activity and leading to cytotoxic effects .
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazole-bearing compounds in clinical applications. For instance, a study focused on the synthesis of benzimidazole heterocycles demonstrated significant anticancer activity with IC50 values ranging from 0.49–48.0 µM against a panel of human cancer cell lines .
Another investigation into thiazole derivatives revealed that modifications in the molecular structure could lead to enhanced potency against specific cancer types . These findings underscore the importance of structural optimization in developing effective anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodology :
- Step 1 : Synthesize the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., chloroacetyl chloride) under reflux in ethanol .
- Step 2 : Couple the core with furan-2-carboxamide using a two-step approach: (i) activate the carboxylic acid with thionyl chloride to form the acid chloride, (ii) react with N-(pyridin-2-ylmethyl)amine in dichloromethane under inert atmosphere (N₂/Ar) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to assign protons (e.g., furan ring protons at δ 6.3–7.1 ppm) and carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 380.12) .
- X-ray Crystallography : Use SHELX software for crystal structure refinement (if single crystals are obtained via slow evaporation in ethanol) .
Q. What in vitro assays are used to screen its biological activity?
- Methodology :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Molecular Docking : Preliminary screening against target proteins (e.g., EGFR kinase) using AutoDock Vina .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?
- Methodology :
- Functional Selection : Use B3LYP hybrid functional (exact exchange + gradient corrections) for accurate thermochemical data (e.g., HOMO-LUMO gaps) .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,2p) for vibrational frequency analysis .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
Q. How do solubility limitations impact its bioactivity, and what structural modifications can address this?
- Methodology :
- LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to assess hydrophobicity .
- Derivatization : Introduce polar groups (e.g., –OH, –COOH) to the pyridine or furan moieties while monitoring SAR changes .
- Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility .
Q. How can contradictory data on its bacteriostatic vs. bactericidal effects be resolved?
- Methodology :
- Time-Kill Assays : Monitor bacterial viability over 24 hours at varying concentrations .
- Mechanistic Studies : Use fluorescence probes (e.g., SYTOX Green) to assess membrane disruption vs. metabolic inhibition .
- Resistance Testing : Serial passage experiments to evaluate mutation frequency under selective pressure .
Q. What strategies are used to analyze structure-activity relationships (SAR) for its anticancer derivatives?
- Methodology :
- Analog Synthesis : Vary substituents on the benzo[d]thiazole (e.g., –OCH₃, –F) and pyridine rings .
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electrostatic fields with IC₅₀ values .
- Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity patterns .
Q. How is metabolic stability assessed in preclinical development?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using luminescent substrates .
- Pharmacokinetics : Conduct rodent studies with IV/PO dosing to calculate bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
